2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}benzonitrile
Overview
Description
2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}benzonitrile is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities .
Mechanism of Action
Target of Action
The primary target of 2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile is DNA topoisomerase I . This enzyme plays a crucial role in regulating the topological structure of DNA during various cellular metabolic processes . It is a validated target for the development of antitumor agents .
Mode of Action
The compound interacts with its target, DNA topoisomerase I, by inhibiting its function . This interaction results in changes to the DNA’s topological structure, which can disrupt cellular metabolic processes .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the induction of cell death . This is achieved through the disruption of DNA topological structure, which can lead to apoptosis, or programmed cell death . This makes 2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile a potential candidate for antitumor therapy .
Preparation Methods
The synthesis of 2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}benzonitrile typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the oxadiazole ring.
Common reagents and conditions used in these reactions include ethanol, triethylamine, and various acid chlorides . Major products formed from these reactions often include derivatives with modified functional groups, enhancing their biological activity .
Scientific Research Applications
2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}benzonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its antiviral and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives such as 5-phenyl-1,3,4-oxadiazole-2-thiol and 2-amino-1,3,4-oxadiazole . Compared to these compounds, 2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}benzonitrile exhibits unique properties due to the presence of the benzonitrile group, which enhances its biological activity and specificity .
Properties
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c17-10-13-8-4-5-9-14(13)11-21-16-19-18-15(20-16)12-6-2-1-3-7-12/h1-9H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXFBCTWXMDMJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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